molecular formula C22H18N2O3S B2815478 Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-44-7

Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2815478
CAS RN: 888409-44-7
M. Wt: 390.46
InChI Key: UHKMEHILXUNCOD-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds and have been used as the basis for a variety of drug molecules, including antimicrobial, antifungal, antiviral, and antitumor drugs . Naphthalene is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. The compound you mentioned seems to be a complex one that includes both a thiazole and a naphthalene component.


Molecular Structure Analysis

Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The naphthalene portion of the molecule is also aromatic, consisting of two fused benzene rings.


Chemical Reactions Analysis

Thiazoles undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . Naphthalenes also undergo various reactions, primarily electrophilic aromatic substitution.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the other functional groups present in the molecule.

Scientific Research Applications

Synthetic Approaches and Biological Studies

  • Heterocyclic Compound Synthesis : A novel series of heterocyclic compounds related to Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate has been synthesized. These compounds exhibit potential antibacterial and antifungal activities, highlighting their significance in developing new therapeutic agents (Patel & Patel, 2017).

  • Anti-Parkinson's Activity : Studies on novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have revealed significant anti-Parkinson's activity. These findings suggest a promising direction for developing new treatments for Parkinson's disease (Gomathy et al., 2012).

  • Antimicrobial and Antiproliferative Activities : The synthesis of new piperidine substituted benzothiazole derivatives, including variations of the Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate structure, has led to compounds with notable antimicrobial and antiproliferative activities. This research opens up new avenues for the development of antimicrobial agents and cancer therapeutics (Shafi et al., 2021).

  • Fluorescent Probe for Hydrogen Sulfide Detection : A derivative of Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate has been developed as an efficient fluorescent probe for detecting hydrogen sulfide. This application is particularly relevant for environmental monitoring and food safety, demonstrating the compound's versatility beyond biomedical applications (Chen et al., 2019).

Future Directions

Thiazole derivatives continue to be an area of active research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects.

properties

IUPAC Name

ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-27-21(26)16-10-11-18-19(12-16)28-22(23-18)24-20(25)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,2,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKMEHILXUNCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate

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